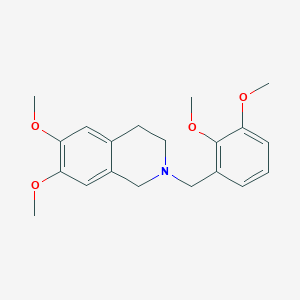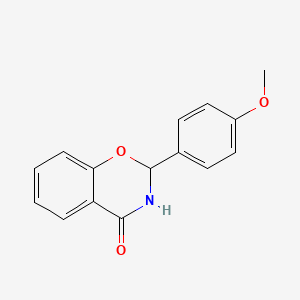![molecular formula C23H31NO4 B6130397 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B6130397.png)
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is a complex organic compound characterized by the presence of an adamantane moiety, a formamido group, and a propoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multiple steps. One common method includes the reaction of adamantane derivatives with formamido compounds under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-propoxyphenyl derivatives to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or platinum oxide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have therapeutic potential due to its structural similarity to other bioactive compounds, making it a subject of interest in drug discovery and development.
作用機序
The mechanism of action of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The formamido and propoxyphenyl groups may contribute to the compound’s binding affinity and specificity, leading to its effects on cellular processes .
類似化合物との比較
Similar Compounds
- 3-[(ADAMANTAN-2-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID
- 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID
Uniqueness
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and hydrophobic interactions, while the formamido and propoxyphenyl groups provide additional sites for chemical modification and biological activity .
特性
IUPAC Name |
3-(adamantane-1-carbonylamino)-3-(4-propoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-2-7-28-19-5-3-18(4-6-19)20(11-21(25)26)24-22(27)23-12-15-8-16(13-23)10-17(9-15)14-23/h3-6,15-17,20H,2,7-14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHAHDRSXMWKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide](/img/structure/B6130334.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(4-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B6130344.png)
![(2S)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B6130351.png)
![1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine](/img/structure/B6130352.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6130369.png)

![2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol](/img/structure/B6130379.png)
![5-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6130384.png)
![2,6-dimethoxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phenol](/img/structure/B6130386.png)
![N-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6130395.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6130405.png)
![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6130412.png)
![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6130413.png)
